Ethyl pentachlorophenyl carbonate

Descripción

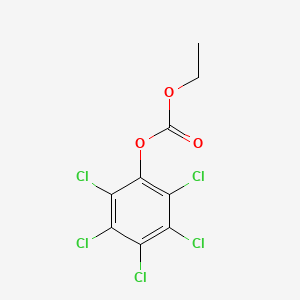

El carbonato de pentaclorofenilo y etilo es un compuesto químico con la fórmula molecular

C9H5Cl5O3

. Se caracteriza por la presencia de un grupo etilo unido a una porción de carbonato de pentaclorofenilo. Este compuesto es conocido por sus propiedades químicas únicas y sus posibles aplicaciones en diversos campos, incluida la química, la biología y la industria.Propiedades

Número CAS |

6962-18-1 |

|---|---|

Fórmula molecular |

C9H5Cl5O3 |

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

ethyl (2,3,4,5,6-pentachlorophenyl) carbonate |

InChI |

InChI=1S/C9H5Cl5O3/c1-2-16-9(15)17-8-6(13)4(11)3(10)5(12)7(8)14/h2H2,1H3 |

Clave InChI |

NYYTYLFIZXIQLH-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El carbonato de pentaclorofenilo y etilo se puede sintetizar mediante la reacción de pentaclorofenol con cloroformiato de etilo. La reacción suele tener lugar en presencia de una base como piridina o trietilamina, que actúa como catalizador. El esquema general de la reacción es el siguiente:

Pentachlorophenol+Ethyl chloroformate→Ethyl pentachlorophenyl carbonate+HCl

Métodos de producción industrial: En un entorno industrial, la producción de carbonato de pentaclorofenilo y etilo implica reacciones a gran escala en condiciones controladas. El proceso incluye el uso de reactivos y disolventes de alta pureza para garantizar la calidad y el rendimiento del producto final. La reacción se lleva a cabo típicamente en un reactor equipado con sistemas de control de temperatura y presión para optimizar las condiciones de la reacción.

Análisis De Reacciones Químicas

Tipos de reacciones: El carbonato de pentaclorofenilo y etilo experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de cloro del anillo de pentaclorofenilo se pueden sustituir por otros nucleófilos, como aminas o tioles.

Hidrólisis: El enlace éster de carbonato se puede hidrolizar en presencia de agua o base acuosa, lo que lleva a la formación de pentaclorofenol y etanol.

Oxidación y reducción: Aunque menos frecuentes, el compuesto puede sufrir oxidación o reducción en condiciones específicas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Reactivos como aminas, tioles y alcoholes en presencia de una base.

Hidrólisis: Soluciones acuosas de hidróxido de sodio o ácido clorhídrico.

Oxidación y reducción: Agentes oxidantes o reductores específicos, dependiendo de la transformación deseada.

Principales productos formados:

Reacciones de sustitución: Los productos varían dependiendo del nucleófilo utilizado.

Hidrólisis: Pentaclorofenol y etanol.

Oxidación y reducción: Los productos dependen de las condiciones de reacción y los reactivos específicos.

Aplicaciones Científicas De Investigación

El carbonato de pentaclorofenilo y etilo tiene varias aplicaciones en la investigación científica:

Biología: Investigado por su potencial como herramienta bioquímica en el estudio de los mecanismos enzimáticos y las interacciones de proteínas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción del carbonato de pentaclorofenilo y etilo implica su interacción con nucleófilos, lo que lleva a la formación de productos de sustitución. El grupo pentaclorofenilo es altamente atrayente de electrones, lo que hace que el compuesto sea reactivo frente al ataque nucleofílico. Esta reactividad se explota en diversas aplicaciones sintéticas y bioquímicas.

Dianas moleculares y vías:

Enzimas: El compuesto puede actuar como inhibidor o sustrato para ciertas enzimas, proporcionando información sobre la función y la regulación enzimática.

Proteínas: Puede modificar las estructuras proteicas mediante la unión covalente, lo que afecta la función e interacciones de las proteínas.

Comparación Con Compuestos Similares

El carbonato de pentaclorofenilo y etilo se puede comparar con otros compuestos similares, como:

Carbonato de pentaclorofenilo y metilo: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.

Carbonato de pentaclorofenilo y fenilo: Contiene un grupo fenilo en lugar de un grupo etilo.

Carbonato de triclorofenilo y etilo: Similar pero con menos átomos de cloro en el anillo fenilo.

Al comprender las propiedades, reacciones y aplicaciones del carbonato de pentaclorofenilo y etilo, los investigadores pueden utilizar mejor este compuesto en diversos contextos científicos e industriales.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.